4-Heptenal, also known as cis-4-heptenal, is an organic compound classified as a medium-chain aldehyde with the molecular formula . It is characterized by a double bond between the fourth and fifth carbon atoms in its chain, which contributes to its unique chemical properties and applications. The compound is primarily recognized for its role in flavoring agents and fragrances, imparting a distinctive aroma reminiscent of fried fats.
4-Heptenal can be derived from various natural and synthetic sources. It is often found in food products, particularly in dairy items like cream and butter, where it contributes to flavor profiles. Additionally, it can be synthesized through several chemical methods from simpler organic compounds.
4-Heptenal belongs to the class of organic compounds known as aldehydes. Specifically, it is categorized under medium-chain aldehydes, which are characterized by having carbon chains containing between six to twelve carbon atoms. Its International Union of Pure and Applied Chemistry (IUPAC) name is (4Z)-hept-4-enal, and it has a CAS registry number of 6728-31-0.
The synthesis of 4-heptenal can be achieved through various methods:
The reactions typically require controlled conditions such as temperature management (ranging from -80°C to +80°C) and may involve solvents like liquid ammonia under elevated pressure for optimal yields. Additionally, hydrolysis can be performed on dialkylacetals derived from 4-heptynal to obtain 4-heptenal .
4-Heptenal participates in various chemical reactions:
The oxidation and reduction processes involve specific reagents that facilitate the transformation of functional groups while maintaining the integrity of the carbon skeleton.
The primary mechanism through which 4-heptenal exerts its effects involves interaction with olfactory receptors in the human nose. This binding elicits sensory responses that contribute to flavor perception.
As a flavoring agent, it is recognized as safe by regulatory bodies such as the Joint Food and Agriculture Organization/World Health Organization Expert Committee on Food Additives. Its interaction with olfactory receptors leads to specific aroma perceptions that are critical in food chemistry.
4-Heptenal is reactive due to its aldehyde functional group, allowing it to participate in various chemical reactions such as oxidation and reduction. Its volatility makes it significant in flavor chemistry where it acts as a trace constituent contributing to food aromas .
4-Heptenal arises predominantly from the peroxidation of ω-3 polyunsaturated fatty acids (PUFAs), particularly α-linolenic acid (C18:3). The process follows three mechanistic phases:
Table 1: Precursor Fatty Acids and Corresponding Hydroperoxide Intermediates for 4-Heptenal Formation
Precursor Fatty Acid | Hydroperoxide Intermediate | Cleavage Position | 4-Heptenal Yield (Relative) |
---|---|---|---|
α-Linolenic acid (C18:3) | 13-HPOT | C12-C13 | High |
Linoleic acid (C18:2) | 13-HPOD | C12-C13 | Low/Trace |
Arachidonic acid (C20:4) | 15-HPETE | C14-C15 | Moderate |
This pathway predominates in aqueous, lipid-rich matrices like dairy, where transition metals catalyze LOOH decomposition [2] [9].
The degradation of 13-hydroperoxyoctadecatrienoic acid (13-HPOT) is the rate-limiting step in 4-heptenal biogenesis. In hydrated environments (e.g., tea leaves, milk plasma), this process is governed by:
Table 2: Impact of Environmental Factors on 13-HPOT Degradation and 4-Heptenal Formation
Factor | Condition | 13-HPOT Half-Life | 4-Heptenal Yield (ng/g) | System |
---|---|---|---|---|
pH | 3.5 | 18 min | 42.7 ± 3.2 | Tea fermentation |
pH | 7.0 | 42 min | 18.5 ± 1.8 | Tea fermentation |
Temperature | 25°C | 120 min | 5.1 ± 0.6 | Milk serum |
Temperature | 60°C | 15 min | 38.9 ± 2.9 | Milk serum |
Matrix | O/W emulsion | 22 min | 49.3 ± 4.1 | Model dairy system |
Matrix | Bulk oil | 68 min | 16.7 ± 1.5 | Model dairy system |
In tea processing, mechanical disruption (rolling) releases vacuolar linolenic acid, while solar withering elevates leaf temperature, synergistically promoting 13-HPOT formation and degradation [8] [10].
In dairy systems, 4-heptenal generation occurs via parallel enzymatic and non-enzymatic routes, influenced by the milk matrix:
Hydroperoxide lyase (HPL): Cleaves 13-HPOT to 4-heptenal and C11 fragments. HPL activity is negligible in bovine milk but significant in dairy analogs containing plant enzymes [8].
Non-enzymatic pathway:
The dairy matrix attenuates non-enzymatic oxidation via:
Table 3: Influence of Dairy Matrix Components on 4-Heptenal Formation Pathways
Matrix Component | Effect on Enzymatic Pathway | Effect on Non-Enzymatic Pathway | Net Impact on 4-Heptenal |
---|---|---|---|
Native MFGM | Blocks LOX access to lipids | Inhibits metal/peroxide contact | ↓↓↓ (Suppression) |
Homogenized MFGM | Increases lipid accessibility | Enhances metal-lipid interaction | ↑↑↑ (Promotion) |
Casein micelles | No direct effect | Sequesters pro-oxidant metals | ↓ (Suppression) |
Whey proteins | Denatures LOX at >70°C | Reduces free radical propagation | ↓ (Suppression) |
Lactose/citrate | No direct effect | Chelates metals; scavenges radicals | ↓ (Suppression) |
Cheese matrices show elevated 4-heptenal due to lipolysis (releasing free PUFAs) and proteolysis (releasing redox-active peptides) [3].
Stable isotope labeling provides definitive evidence for 4-heptenal biosynthetic routes:
Table 4: Isotopic Tracers Used in 4-Heptenal Pathway Validation Studies
Tracer Compound | Isotope Position | System Studied | Key Finding | Analytical Method |
---|---|---|---|---|
[U-¹³C]-α-Linolenic acid | Uniform ¹³C | Tea leaf homogenate | 94% ¹³C incorporation into 4-heptenal | GC–MS (SIM m/z 119→126) |
D₇-4-Heptenal | Heptyl chain D₇ | Milk, black tea | Retention time match; identical MS fragments | GC–MS (m/z 112 vs. 119) |
[13,13,14,14-D₄]-Linolenic acid | C13-C14 D₄ | Fermented tea | D₂-4-Heptenal formed (m/z 114) | HRGC–TOF-MS |
¹⁸O₂ | Molecular oxygen | Lipoxygenase reaction | ¹⁸O incorporation in carbonyl group | FT-ICR-MS |
These studies confirm the LOX/HPL pathway dominates in plant tissues, while non-enzymatic peroxidation prevails in thermally processed dairy [8].
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